1-ethyl-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6OS/c1-3-23-8-7-12(22-23)16(25)19-14-9-10(2)21-24(14)17-20-15-11(18)5-4-6-13(15)26-17/h4-9H,3H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZCPCBCNARXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC(=NN2C3=NC4=C(C=CC=C4S3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have a wide range of medicinal and biological properties. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to exert their effects. For example, some thiazole derivatives can serve as estrogen receptor ligands, inhibit the aggregation factor of human platelets, and act as fibrinogenic receptor antagonists with antithrombotic activity.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities. For instance, they have been involved in the development of pain therapy drugs and have shown a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
1-ethyl-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide, a compound with the molecular formula and molecular weight of 370.41 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and related studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocyclic rings, including pyrazole and thiazole moieties. The presence of the fluorobenzo group enhances its biological profile, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including those similar to this compound. For instance, compounds from the pyrazole-thiazole series have shown promising results against both Gram-positive and Gram-negative bacteria.
A study demonstrated that certain pyrazole derivatives exhibited significant antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa at varying concentrations. Specifically, the minimal inhibitory concentration (MIC) values ranged from 15 to 60 µg/mL for these pathogens, indicating moderate to strong activity compared to standard antibiotics like chloramphenicol .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| A | E. coli | 30 | Moderate |
| B | S. aureus | 25 | Moderate |
| C | P. aeruginosa | 40 | Moderate |
| D | Candida albicans | 50 | Weak |
Anti-inflammatory Activity
In addition to antimicrobial properties, compounds similar to this compound have also been investigated for their anti-inflammatory effects. Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 effectively. For example, one study reported that a related compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM .
Table 2: Anti-inflammatory Effects of Related Pyrazole Compounds
| Compound | Cytokine Target | Inhibition (%) at 10 µM |
|---|---|---|
| E | TNF-α | 85 |
| F | IL-6 | 76 |
| G | IL-1β | 70 |
The mechanisms underlying the biological activities of the compound are not fully elucidated but are believed to involve:
- Inhibition of Enzymatic Pathways : Certain pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial effects may arise from interference with bacterial cell wall synthesis pathways.
- Modulation of Cytokine Production : The ability to modulate cytokine production suggests a potential role in regulating immune responses.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings. For instance:
- A clinical trial involving a pyrazole derivative demonstrated significant reductions in inflammatory markers among patients with rheumatoid arthritis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related pyrazole derivatives, emphasizing substituent effects, molecular properties, and biological activities:
*Calculated based on molecular formula (C₁₈H₁₇FN₆OS).
Key Structural and Functional Insights:
Fluorine Substitution : The 4-fluorobenzo[d]thiazole in the target compound mirrors the 4-fluorophenyl group in 3d and the difluorobenzamide in 8 , both associated with enhanced metabolic stability and target binding .
Pyrazole Core Modifications : The ethyl group at the pyrazole 1-position distinguishes the target compound from 3d (chlorine at pyrazole 5-position) and razaxaban (trifluoromethyl group). Ethyl substituents may improve lipophilicity and membrane permeability .
Biological Activity Trends: Razaxaban’s selectivity for Factor Xa highlights the importance of bulky P1 ligands (e.g., aminobenzisoxazole), while the target compound’s benzothiazole moiety may favor interactions with cysteine proteases or kinases .
Synthetic Yields: Compounds with electron-withdrawing groups (e.g., cyano in 3d) exhibit higher yields (71%) compared to non-fluorinated analogs (62–68%), suggesting fluorine’s role in stabilizing intermediates .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Fluorine and chlorine substituents consistently improve bioactivity across pyrazole derivatives, likely due to increased electronegativity and reduced steric hindrance .
- Thermal Stability : Higher melting points in fluorinated compounds (e.g., 3d at 181–183°C vs. 3a at 133–135°C) correlate with improved crystalline packing and stability .
- Pharmacokinetic Optimization : Razaxaban’s oral bioavailability underscores the need for balanced lipophilicity and polar surface area, a consideration for the target compound’s ethyl and benzothiazole groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
